![molecular formula C7H12ClFO3S B13515131 [4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B13515131.png)
[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride is an organic compound with the molecular formula C7H12ClFO3S It is a sulfonyl chloride derivative, characterized by the presence of a fluoromethyl group attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride typically involves the reaction of 4-(fluoromethyl)oxane with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. Common solvents used in this reaction include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate ester linkages. These interactions are crucial in modifying the chemical and biological properties of the target molecules .
Comparison with Similar Compounds
Similar Compounds
(4-Fluorooxan-4-yl)methanesulfonyl chloride: Similar structure but lacks the fluoromethyl group.
Methanesulfonyl chloride: A simpler compound without the oxane ring.
4-(Chloromethyl)oxan-4-yl]methanesulfonyl chloride: Similar structure but with a chloromethyl group instead of a fluoromethyl group.
Uniqueness
[4-(Fluoromethyl)oxan-4-yl]methanesulfonyl chloride is unique due to the presence of both the oxane ring and the fluoromethyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C7H12ClFO3S |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
[4-(fluoromethyl)oxan-4-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C7H12ClFO3S/c8-13(10,11)6-7(5-9)1-3-12-4-2-7/h1-6H2 |
InChI Key |
NMPREDPCIJOVLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CF)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,3,3-trifluoro-2-hydroxypropyl)-2H-1,2,3,4-tetrazol-5-yl]aceticacid](/img/structure/B13515066.png)
![sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)

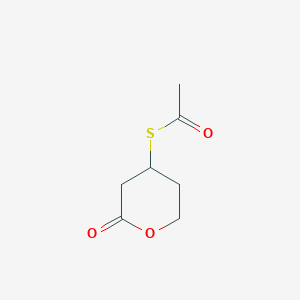

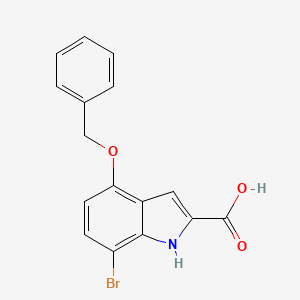
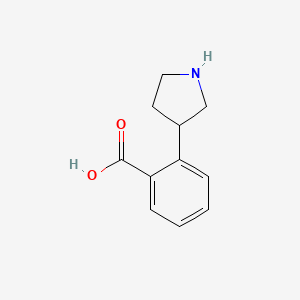

![1-(Aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13515111.png)
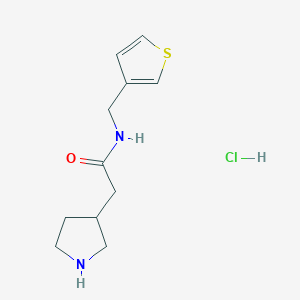
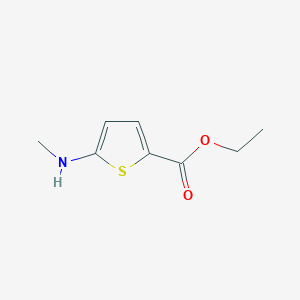

![2-[[(Phenylmethoxy)carbonyl]amino]benzeneacetic acid](/img/structure/B13515127.png)
![Imidazo[1,2-a]pyridine-3-propanol](/img/structure/B13515130.png)
